N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O4S/c1-27-18-7-8-19(28-2)20(15-18)29(25,26)22-9-10-23-11-13-24(14-12-23)17-5-3-16(21)4-6-17/h3-8,15,22H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBKQJUWKZTBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-(4-chlorophenyl)piperazine with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research has indicated that sulfonamide derivatives, including those containing piperazine, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells . The mechanism often involves inducing apoptosis in cancer cells.
2. Antimicrobial Properties
Several studies have highlighted the antibacterial and antifungal activities of piperazine derivatives. For instance, derivatives of N-(2-(6-dimethylphenyl)-2-piperazin-1-yl)acetamide were synthesized and screened for biological activity, revealing potent antimicrobial effects . The sulfonamide group enhances these properties by improving the binding affinity to bacterial enzymes.
3. Neuroprotective Effects
Recent findings suggest that certain piperazine derivatives can exhibit neuroprotective properties. A derivative similar to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide was shown to activate TRPC6 channels, which are involved in synaptic plasticity and neuroprotection in models of Alzheimer’s disease .
Case Study 1: Anticancer Screening
In a comprehensive screening of sulfonamide derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with the sulfonamide group displayed enhanced antibacterial activity compared to their non-sulfonated counterparts.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It binds selectively to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This interaction can affect various physiological and behavioral processes, making it a valuable tool in neuropharmacological research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active agents, particularly dopamine receptor ligands and antihistamines. Key comparisons are outlined below:
Structural Analogues with Piperazine Scaffolds
Key Observations :
- The 2,5-dimethoxybenzenesulfonamide group in the target compound distinguishes it from Cetirizine derivatives, which feature ethoxyacetic acid esters. This difference likely shifts receptor selectivity from histaminergic to dopaminergic systems .
Functional Comparisons with Dopamine Receptor Ligands
highlights the use of [³H]NGD 94-1, a selective D4 receptor ligand, to map receptor densities in rat and human brains.
Mechanistic Implications :
- The compound’s 4-chlorophenylpiperazine group may confer selectivity for D4 receptors, which are implicated in cognitive and affective disorders .
- Unlike D2/D3 ligands, which predominantly localize in motor-related striatal regions, the target compound’s hypothetical binding profile aligns with D4-associated functions in memory and emotion .
Research Findings and Hypotheses
- D4 Receptor Specificity : The absence of striatal binding in human brain autoradiography (as seen with [³H]NGD 94-1) suggests that the compound’s structural analogs may avoid motor side effects typical of D2 antagonists .
- Sulfonamide vs. Ester Moieties : The 2,5-dimethoxybenzenesulfonamide group may enhance blood-brain barrier penetration compared to bulkier ester substituents in Cetirizine derivatives .
Biological Activity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex chemical compound notable for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 403.96 g/mol. Its structure includes several key functional groups:
- Piperazine Ring : Known for its interactions with neurotransmitter receptors.
- Chlorophenyl Group : Enhances lipophilicity, facilitating membrane penetration.
- Dimethoxybenzene and Sulfonamide Groups : Contribute to the compound's solubility and potential antibacterial properties.
Neuropharmacological Activity
The piperazine moiety is particularly significant as it interacts with various neurotransmitter receptors, especially dopamine receptors. This interaction suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression. Research indicates that compounds with similar structures can modulate dopaminergic signaling pathways, potentially leading to therapeutic effects in mood disorders and psychosis .
Antimicrobial Properties
The sulfonamide group is associated with antibacterial activity. Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves inhibition of bacterial folic acid synthesis, a common action for sulfonamide antibiotics .
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds using various assays:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results in inhibiting bacterial growth through tube dilution techniques .
- Anticancer Activity : Some derivatives have been tested for anticancer properties using the MTT assay, revealing moderate effectiveness compared to standard chemotherapeutics like 5-fluorouracil .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to key enzymes and receptors involved in disease processes, enhancing its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | Similar piperazine and thiophene structure | Antiviral properties |
| 5-Ethylthiazole-2-sulfonamide | Thiazole instead of thiophene | Antimicrobial activity |
| 1-(4-Chlorophenyl)-piperazine | Lacks thiophene and sulfonamide groups | Neuroactive properties |
This table illustrates the unique combination of functional groups in this compound that enhances both its pharmacological profile and potential applications in diverse fields like medicine and agriculture.
Case Studies
Several case studies highlight the application of similar compounds in clinical settings:
- Dopamine Receptor Modulation : A study on dopamine receptor ligands related to this compound showed high affinity for D4 receptors, indicating potential use in neuropharmacology .
- Antimicrobial Efficacy : Trials involving compounds with similar sulfonamide structures demonstrated significant antibacterial activity comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What analytical methods are recommended to assess the purity of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide?
- Methodology : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is commonly used. System suitability tests, including retention time reproducibility and peak symmetry, should precede quantitative analysis to ensure accuracy .
- Key Parameters : Column selection (C18 reversed-phase), UV detection at wavelengths corresponding to aromatic and sulfonamide moieties (~254 nm), and validation via spiked recovery experiments.
Q. What synthetic routes are reported for this compound?
- Methodology : Synthesis typically involves coupling a piperazine derivative (e.g., 4-(4-chlorophenyl)piperazine) with a sulfonamide precursor (e.g., 2,5-dimethoxybenzenesulfonyl chloride) via nucleophilic substitution.
- Steps :
Activation of the sulfonyl chloride group in anhydrous dichloromethane.
Reaction with a primary amine (e.g., ethylenediamine derivative) under inert atmosphere.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is structural confirmation achieved post-synthesis?
- Techniques :
- NMR : H and C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion matching CHClNOS).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the 4-chlorophenylpiperazine moiety influence dopamine receptor binding affinity?
- Experimental Design : Radioligand displacement assays (e.g., [H]spiperone for D2/D3 receptors) using transfected HEK293 cells.
- Findings : The 4-chloro substitution enhances lipophilicity, improving blood-brain barrier penetration. Comparative studies with 2-methoxyphenyl analogs show 10-fold higher D3 affinity (K = 2.1 nM vs. 22 nM), attributed to steric and electronic effects .
- Contradictions : Some studies report lower selectivity for D3 over D2 receptors; this may arise from assay variations (e.g., membrane preparation methods).
Q. What strategies optimize enantioselective synthesis for chiral derivatives?
- Methodology : Use of chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis (e.g., palladium-catalyzed amination).
- Case Study : In D3 antagonist research, (R)-enantiomers exhibited 50-fold higher potency than (S)-forms. Resolution via chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluent confirmed enantiopurity (>99% ee) .
Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed?
- Approaches :
- Pro-drug Design : Introduce ester groups at metabolically labile sites (e.g., methoxy substituents) to enhance stability.
- In Vivo Models : Administer the compound to rodents and monitor plasma half-life via LC-MS/MS. For example, replacing a methyl group with trifluoromethyl improved metabolic stability (t increased from 1.2 to 4.7 hours) .
Q. What computational methods predict structure-activity relationships (SAR) for this scaffold?
- Methods :
- Molecular Docking : AutoDock Vina simulations using D3 receptor crystal structures (PDB: 3PBL) to identify key interactions (e.g., hydrogen bonding with Ser192).
- QSAR Modeling : CoMFA/CoMSIA analyses correlating substituent electronic parameters (Hammett σ) with binding affinity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding 5-HT receptor activity?
- Possible Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
